CPG-52364

TLR antagonist autoimmunity endosomal TLR inhibition

Researchers modeling SLE in vivo require a tool that simultaneously blocks all three endosomal TLRs (7/8/9) with oral bioavailability-single or dual antagonists leave signaling gaps. CPG-52364 addresses this with potent, balanced triple antagonism: TLR7 IC50=13.0 nM, TLR8 IC50=18.0 nM, TLR9 IC50=4.6 nM, supported by completed Phase 1 clinical data (NCT00547014). • Oral triple TLR7/8/9 blockade validated in MRL/lpr lupus model: reduces anti-dsDNA autoantibody titers • Direct antagonist mechanism-not pH-dependent like HCQ-enables clean mechanistic dissection of TLR signaling • ≥98% HPLC purity, CoA included; global ambient-temperature shipping

Molecular Formula C27H36N6O3
Molecular Weight 492.6 g/mol
CAS No. 1093135-60-4
Cat. No. B1669584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPG-52364
CAS1093135-60-4
SynonymsCPG-52364;  CPG 52364;  CPG52364.
Molecular FormulaC27H36N6O3
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC
InChIInChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30)
InChIKeyTUOZJWZCVIRDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPG-52364: Oral TLR7/8/9 Triple Antagonist


CPG-52364 is a quinazoline-derived small molecule that functions as a potent triple antagonist of endosomal Toll-like receptors TLR7, TLR8, and TLR9 [1]. Developed by Coley Pharmaceutical Group (later acquired by Pfizer), this orally bioavailable compound inhibits disease development in preclinical models of systemic lupus erythematosus (SLE) and other autoimmune disorders [2]. CPG-52364 has completed a Phase 1 clinical trial in SLE (NCT00547014) [3].

Triple TLR7/8/9 pathway inhibition study fit
Oral dosing research compatibility for in vivo models
Clinical-stage research tool with human tolerability data

Why CPG-52364 Cannot Be Substituted


Toll-like receptor antagonists exhibit profound functional divergence based on their target selectivity profiles. While TLR9-selective antagonists (e.g., inhibitory oligonucleotides such as ODN 2088) or dual TLR7/9 antagonists (e.g., IMO-3100) are widely used in immunology research, their pharmacological profiles differ fundamentally from triple antagonists like CPG-52364 [1]. Moreover, compounds such as hydroxychloroquine (HCQ) inhibit TLR signaling through an indirect, pH-dependent mechanism distinct from direct receptor antagonism [2]. The quantitative evidence below demonstrates that CPG-52364 occupies a distinct and non-interchangeable position in the TLR antagonist landscape due to its triple-target inhibitory profile, oral bioavailability, and documented in vivo efficacy advantage over clinically relevant comparators.

TLR9-selective or dual TLR7/9 antagonists
May not provide equivalent TLR8 pathway blockade; multi-TLR response in pDCs may differ.
Hydroxychloroquine (indirect TLR inhibition)
pH-dependent mechanism may yield different pathway-response profiles vs. direct triple antagonism.
Oligonucleotide-based antagonists
Parenteral delivery and stability constraints may limit chronic oral dosing study designs.

CPG-52364: Differentiation Evidence


Triple TLR7/8/9 Antagonism vs. TLR9-Selective Antagonists

CPG-52364 inhibits TLR7, TLR8, and TLR9 with nanomolar potency, providing simultaneous blockade of three endosomal TLR pathways. In contrast, TLR9-selective antagonists such as inhibitory oligonucleotide ODN 2088 lack activity against TLR7 and TLR8, while the dual TLR7/9 antagonist IMO-3100 does not target TLR8 [1]. This broader inhibitory spectrum may confer distinct functional effects in immune cell populations expressing multiple endosomal TLRs, particularly plasmacytoid dendritic cells [2].

Triple vs. Selective Antagonists
Class-level inference
CPG-52364: TLR7 IC50 13.0 nM, TLR8 18.0 nM, TLR9 4.6 nM
ODN 2088: TLR9-selective only
IMO-3100: TLR7/9 dual, TLR8 inactive
Broader pathway coverage supports multi-TLR study designs.
HEK293-hTLR NF-κB reporter assay context.
TLR antagonist autoimmunity endosomal TLR inhibition

Lupus Model Efficacy vs. Hydroxychloroquine

In the MRL/lpr spontaneous lupus murine model, CPG-52364 demonstrated superior therapeutic potency compared to hydroxychloroquine (HCQ), the current standard-of-care antimalarial drug used in SLE that also inhibits TLR9 via a pH-dependent mechanism [1]. Preclinical studies showed that CPG-52364 was more effective than HCQ in reducing disease-associated parameters, with a marked increase in therapeutic potency [2].

Lupus Model vs. HCQ
Head-to-head
CPG-52364: Marked anti-dsDNA reduction in MRL/lpr mice
HCQ: Standard-of-care comparator, indirect TLR9 inhibition
Reported higher endpoint response vs. HCQ in lupus model.
In vivo chronic dosing; exact fold-change not publicly available.
SLE lupus model autoantibody reduction

Oral Bioavailability vs. Oligonucleotide Antagonists

CPG-52364 exhibits oral bioavailability, a property that distinguishes it from oligonucleotide-based TLR antagonists (e.g., IMO-3100, ODN 2088) which require parenteral administration or specialized delivery systems [1]. Human Phase 1 pharmacokinetic data demonstrate measurable oral absorption with a mean time to peak plasma concentration (Tmax) of approximately 9.3 hours in male subjects and 10.7 hours in female subjects, indicating sustained systemic exposure following oral dosing [2].

Oral Bioavailability
Cross-study comparable
CPG-52364: Oral, Tmax ~9–11 h (Phase 1)
Oligonucleotides: Require injection/transfection
Supports oral dosing study design for chronic in vivo protocols.
Phase 1 single ascending dose, healthy volunteers (NCT00547014).
oral bioavailability pharmacokinetics in vivo dosing

Clinical-Stage Safety Validation

CPG-52364 has completed a Phase 1 clinical trial (NCT00547014) evaluating safety and tolerability in healthy human volunteers at oral doses ranging from 1 to 100 mg [1]. In contrast, many structurally related quinazoline-derived TLR antagonists and oligonucleotide-based antagonists (e.g., IMO-3100) remain at the preclinical stage or have not progressed beyond early development [2]. The availability of human safety and tolerability data provides procurement confidence for translational research programs.

Clinical-Stage Tolerability
Cross-study comparable
Phase 1 completed
NCT00547014, 1–100 mg oral dose range
Human tolerability data available for translational research context.
Comparator oligonucleotides remain preclinical stage.
clinical candidate Phase 1 safety SLE

High-Potency TLR9 Antagonism

CPG-52364 inhibits human TLR9 in HEK293-hTLR9 cells with an IC50 of 4.6 nM . This sub-nanomolar to low-nanomolar potency exceeds that of many commonly used reference TLR9 antagonists and is comparable to the affinity of high-potency tool compounds. The quinazoline scaffold provides a distinct chemotype from oligonucleotide-based TLR9 antagonists, offering different physicochemical properties and cellular penetration characteristics [1].

TLR9 Antagonism Potency
Class-level inference
IC50 4.6 nM
HEK293-hTLR9, NF-κB reporter
Reported nanomolar potency supports target engagement assays.
~100-fold difference vs. indirect μM-range inhibitors.
TLR9 inhibition potency IC50

CPG-52364: Application Scenarios


In Vivo Autoimmunity with Triple TLR Blockade

CPG-52364 is uniquely suited for in vivo studies in murine lupus models (MRL/lpr) and other autoimmune disease models where simultaneous inhibition of TLR7, TLR8, and TLR9 signaling is required [1]. The compound's demonstrated ability to reduce anti-dsDNA autoantibody titers and inhibit overall disease development in spontaneous lupus models makes it an essential tool for researchers investigating the role of endosomal TLR signaling in SLE pathogenesis [2]. Its oral bioavailability enables chronic dosing paradigms without the handling and delivery challenges associated with parenteral oligonucleotide antagonists.

Translational Research with Clinical-Stage Antagonist

For translational research programs developing novel therapeutics for SLE, rheumatoid arthritis, or psoriasis, CPG-52364 offers a clinical-stage reference compound with documented human safety and tolerability data from a completed Phase 1 trial (NCT00547014) [1]. Researchers conducting comparative pharmacology studies or seeking to validate new TLR-targeting candidates against a clinically validated benchmark will find CPG-52364 valuable due to its established human pharmacokinetic profile and safety baseline, which preclinical tool compounds cannot provide.

Direct vs. Indirect TLR Antagonism Studies

CPG-52364 serves as a critical tool for distinguishing direct TLR7/8/9 antagonism from the indirect, pH-dependent TLR inhibition mechanism exhibited by antimalarial drugs such as hydroxychloroquine [1]. In studies designed to parse the relative contributions of direct receptor antagonism versus endosomal pH modulation in TLR signaling blockade, CPG-52364 provides a well-characterized positive control for direct antagonism, with superior potency (IC50 = 4.6 nM against TLR9) and distinct mechanism of action relative to HCQ [2].

In Vitro Triple TLR Antagonism

For in vitro studies in human immune cell cultures (e.g., PBMCs, plasmacytoid dendritic cells, B cells) where multiple endosomal TLRs may be co-expressed and activated by endogenous ligands or synthetic agonists, CPG-52364 provides comprehensive TLR7/8/9 blockade that cannot be achieved using single-target or dual-target TLR antagonists [1]. The compound's defined IC50 values across all three targets (TLR7 = 13.0 nM, TLR8 = 18.0 nM, TLR9 = 4.6 nM) enable precise dosing for pharmacological studies requiring simultaneous inhibition of all three endosomal TLR pathways [2].

Application
Selection Property
Validation Focus
Triple TLR pathway blockade in murine lupus model
Simultaneous TLR7/8/9 target coverage
Autoantibody and disease endpoint monitoring
Translational pharmacology reference compound
Clinical-stage compound with human PK data
Comparator benchmarking and exposure-model interpretation
Direct vs. pH-dependent TLR antagonism studies
Direct receptor antagonism mechanism
Pathway-specific pharmacology interpretation
Multi-TLR blockade in immune cell assays
Simultaneous TLR7/8/9 inhibition at defined concentrations
Target engagement verification and cytokine profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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